Target Engagement Specificity: mGluR2 Antagonist Annotation vs. Unannotated In-Class Analogs
The target compound is uniquely annotated in the Therapeutic Target Database (TTD) as an mGluR2 antagonist under the entry 'N-substituted pyrazole derivative 1' [1]. Closely related commercial analogs—including 1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine (CAS listed on Vulcanchem) and 1-(2-furyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine (CAS 1856063-22-3)—lack any publicly available target engagement annotation in authoritative databases [2]. The Taisho patent family from which this compound originates (US8642626B2) explicitly demonstrates that the ethinyl-pyrazole series achieves mGluR2 antagonism with defined structure-activity relationships; the furyl-substituted variant falls within the claimed generic structure [3].
| Evidence Dimension | Presence of validated target annotation in public databases |
|---|---|
| Target Compound Data | Annotated as mGluR2 antagonist in TTD (Drug ID: D08JPW), with patent lineage from Taisho Pharmaceutical [1], [3] |
| Comparator Or Baseline | Closest commercial analogs (e.g., N-propyl, N-trifluoroethyl, 5-yl regioisomer) show no mGluR2 or other target database annotation [2] |
| Quantified Difference | Qualitative binary: present vs. absent target engagement evidence |
| Conditions | Target annotation derived from patent review: 'Novel metabotropic glutamate receptor 2/3 antagonists and their therapeutic applications: a patent review (2005–present)' Expert Opin Ther Pat. 2015;25(1):69-90 [1] |
Why This Matters
For a scientific user selecting among structurally similar pyrazole-furan compounds for CNS target-based screening, the presence of a curated, public-domain target annotation dramatically reduces target-identification risk compared to unannotated analogs, accelerating hit-to-lead timelines.
- [1] Therapeutic Target Database (TTD). Drug ID D08JPW: N-substituted pyrazole derivative 1. Target: mGluR2 Antagonist. Reference: Expert Opin Ther Pat. 2015 Jan;25(1):69-90. Available at: https://idrblab.net/ttd/data/drug/details/d08jpw View Source
- [2] Chemical search across PubChem, ChemSpider, and authoritative databases for closely related analogs (1-propyl, 1-(2,2,2-trifluoroethyl), 5-yl regioisomer) reveals no target engagement annotation. View Source
- [3] Nakamura T, Sakagami K, Konishi K, et al. (Taisho Pharmaceutical Co., Ltd.). Ethinyl-pyrazole derivative. United States Patent US8642626B2. Published February 4, 2014. Available at: https://www.sumobrain.com/patents/us/Ethinyl-pyrazole-derivative/8642626.html View Source
